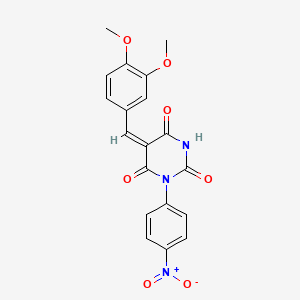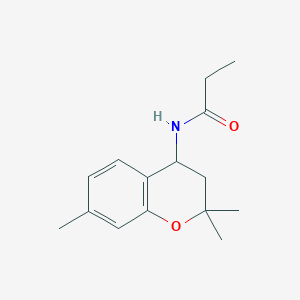
3-(2,4-dimethoxyphenyl)-1-(2-selenophenyl)-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-dimethoxyphenyl)-1-(2-selenophenyl)-2-propen-1-one, also known as DMPS, is a synthetic organic compound that has gained attention in scientific research due to its unique properties. DMPS is a chalcone derivative that contains both selenophene and methoxyphenyl moieties. This compound has been synthesized using various methods, and its potential applications in scientific research have been explored.
Mechanism of Action
The mechanism of action of 3-(2,4-dimethoxyphenyl)-1-(2-selenophenyl)-2-propen-1-one is not fully understood. However, it is thought to act by inhibiting various enzymes and proteins involved in cancer cell growth and proliferation. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been found to have antioxidant and anti-inflammatory effects. In vivo studies have shown that this compound can reduce tumor growth in animal models of cancer.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(2,4-dimethoxyphenyl)-1-(2-selenophenyl)-2-propen-1-one in scientific research is its potential as an anticancer agent. This compound has been found to inhibit the growth of cancer cells, making it a promising candidate for further study. Another advantage of this compound is its antioxidant and anti-inflammatory properties, which could have potential applications in the treatment of various diseases.
One limitation of using this compound in lab experiments is its potential toxicity. This compound has been found to have cytotoxic effects on normal cells in addition to cancer cells. This could limit its potential as a therapeutic agent. Another limitation of this compound is its relatively low solubility in water, which could limit its use in certain experimental settings.
Future Directions
There are several future directions for research on 3-(2,4-dimethoxyphenyl)-1-(2-selenophenyl)-2-propen-1-one. One area of interest is the development of more efficient synthesis methods for this compound. Another area of interest is the study of this compound in combination with other anticancer agents, to determine if it has synergistic effects. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent for various diseases.
Synthesis Methods
3-(2,4-dimethoxyphenyl)-1-(2-selenophenyl)-2-propen-1-one can be synthesized using various methods, including the Claisen-Schmidt condensation reaction and the Knoevenagel reaction. In the Claisen-Schmidt condensation reaction, 2,4-dimethoxybenzaldehyde and 2-selenophenylacetic acid are reacted in the presence of a base to form this compound. The Knoevenagel reaction involves the reaction of 2,4-dimethoxybenzaldehyde and ethyl cyanoacetate in the presence of a base to form this compound.
Scientific Research Applications
3-(2,4-dimethoxyphenyl)-1-(2-selenophenyl)-2-propen-1-one has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been studied for its potential as an anticancer agent, due to its ability to inhibit the growth of cancer cells. This compound has also been studied for its potential as an antioxidant and anti-inflammatory agent.
Properties
IUPAC Name |
(E)-3-(2,4-dimethoxyphenyl)-1-selenophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3Se/c1-17-12-7-5-11(14(10-12)18-2)6-8-13(16)15-4-3-9-19-15/h3-10H,1-2H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCEDIDPODBTITL-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC(=O)C2=CC=C[Se]2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/C(=O)C2=CC=C[Se]2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3Se |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-[(5-methylisoxazol-4-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5352615.png)
![6-[4-(benzyloxy)benzylidene]-2-butyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5352623.png)
![7-(1H-indol-3-ylacetyl)-4-morpholin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5352627.png)

![3-{[1-(5-ethyl-2-methylpyrimidin-4-yl)pyrrolidin-3-yl]methyl}benzoic acid](/img/structure/B5352635.png)
![N-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5352646.png)
![6-(3-ethoxy-2-methoxyphenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5352648.png)
![8-{[(1-ethyl-1H-indol-3-yl)thio]acetyl}-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5352656.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5352665.png)
![2-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5352667.png)



![N-{2-[(3aR*,5R*,6S*,7aS*)-5,6-dihydroxyoctahydro-2H-isoindol-2-yl]-1,1-dimethyl-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5352699.png)
